molecular formula C20H16Cl2FN3O B2769157 (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358632-56-0

(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2769157
CAS RN: 1358632-56-0
M. Wt: 404.27
InChI Key: AYBUICIBMQECCE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline ring (a type of heterocyclic aromatic organic compound), a dichlorophenyl group (an aromatic ring with two chlorine substituents), a pyrrolidine ring (a type of organic compound that contains a five-membered ring with a nitrogen atom), and a methanone group (a type of organic compound that contains a carbonyl group attached to a methyl group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a variety of functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been found to have a melting point of 248–250 °C .

Scientific Research Applications

Pharmaceutical Formulation Development

A study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure for early toxicology and clinical studies. This research highlights the challenges and solutions in formulating compounds with poor solubility, ensuring higher plasma concentrations and improved dose proportionality in rats, dogs, and humans (Lori Burton et al., 2012).

Antimicrobial Activity

Research on novel quinoline derivatives, including pyrazoline and pyridine analogues, has shown significant antibacterial and antifungal activity against a range of pathogens. This work underscores the potential of such compounds in developing new antimicrobial agents with enhanced activity influenced by the presence of electron-withdrawing groups (N. Desai, B. Patel, B. Dave, 2016).

Molecular Docking and Synthesis

Several studies have been conducted on the synthesis and molecular docking of various derivatives, aimed at identifying their potential as anticancer and antimicrobial agents. For example, research into 1,3-oxazole clubbed pyridyl-pyrazolines explored their anticancer activity against 60 cancer cell lines and documented their in vitro antibacterial and antifungal activities, highlighting the importance of molecular docking studies in predicting the biological activities of novel compounds (Kanubhai D. Katariya et al., 2021).

Novel Synthetic Approaches

Innovative synthetic approaches for creating substituted 4-aminothieno derivatives have been explored, demonstrating the potential for developing new pharmaceutical agents with diverse biological activities. These approaches provide valuable insights into the synthesis of complex heterocyclic compounds and their potential therapeutic applications (A. Zadorozhny, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been found to have anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses .

Future Directions

Future research could focus on further understanding the properties and potential uses of this compound, particularly in the field of medicinal chemistry .

properties

IUPAC Name

[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O/c21-12-3-5-18(16(22)9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUICIBMQECCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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